molecular formula C14H19ClN2O2 B13931402 Tert-butyl 2-chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate

Tert-butyl 2-chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate

Cat. No.: B13931402
M. Wt: 282.76 g/mol
InChI Key: KIJFUCBHWZQVPW-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl ester group: This step might involve esterification reactions using tert-butyl alcohol and suitable catalysts.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted naphthyridine derivatives.

    Oxidation: Formation of oxidized naphthyridine derivatives.

    Reduction: Formation of reduced naphthyridine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 2-chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate: Lacks the tert-butyl group.

    Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate: Lacks the methyl group.

    Tert-butyl 2-chloro-8-methyl-1,6-naphthyridine-6(5h)-carboxylate: Lacks the dihydro group.

Uniqueness

Tert-butyl 2-chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate is unique due to the specific combination of functional groups and the naphthyridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

tert-butyl 2-chloro-8-methyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C14H19ClN2O2/c1-9-7-17(13(18)19-14(2,3)4)8-10-5-6-11(15)16-12(9)10/h5-6,9H,7-8H2,1-4H3

InChI Key

KIJFUCBHWZQVPW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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